Cas no 13460-15-6 (7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione
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- Inchi: 1S/C8H7BrN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
- InChI Key: BWHVDVMKHHHBDU-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])S(N=C(C([H])([H])[H])N2[H])(=O)=O
Experimental Properties
- Color/Form: Not available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B813593-25mg |
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B813593-50mg |
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B813593-250mg |
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-52031-0.05g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 0.05g |
$202.0 | 2023-02-10 | |
| Enamine | EN300-52031-0.1g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 0.1g |
$301.0 | 2023-02-10 | |
| Enamine | EN300-52031-0.25g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 0.25g |
$431.0 | 2023-02-10 | |
| Enamine | EN300-52031-0.5g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 0.5g |
$679.0 | 2023-02-10 | |
| Enamine | EN300-52031-1.0g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 1.0g |
$871.0 | 2023-02-10 | |
| Enamine | EN300-52031-2.5g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 2.5g |
$1707.0 | 2023-02-10 | |
| Enamine | EN300-52031-5.0g |
7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |
13460-15-6 | 95% | 5.0g |
$2525.0 | 2023-02-10 |
7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione
7-Bromo-3-Methyl-4H-1,2,4-Benzothiadiazine-1,1-Dione (CAS No. 13460-15-6): A Comprehensive Overview
The compound 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione (CAS No. 13460-15-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiadiazines, which are known for their unique structural properties and versatile reactivity. The benzothiadiazine core of this molecule provides a platform for diverse chemical transformations, making it a valuable substrate in organic synthesis.
Recent studies have highlighted the potential of 7-bromo-3-methyl derivatives in drug discovery and materials science. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with antimicrobial properties. The bromine substituent at the 7-position plays a crucial role in modulating the electronic properties of the molecule, which is essential for its reactivity in various synthetic pathways.
In terms of synthesis, 7-bromo-3-methylbenzothiadiazine derivatives can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of thioamide precursors with brominating agents under specific conditions. This method has been optimized in recent studies to achieve high yields and excellent purity of the product.
The structural uniqueness of 7-bromo-3-methylbenzothiadiazine dione also makes it an attractive candidate for applications in optoelectronics. Its ability to form stable coordination complexes with transition metals has been exploited in the development of new materials for light-emitting diodes (LEDs) and solar cells. These applications underscore the importance of understanding the electronic and optical properties of this compound.
From a mechanistic standpoint, the reactivity of benzothiadiazine diones is influenced by the presence of electron-withdrawing groups such as bromine. This substituent enhances the electrophilicity of the sulfur atom in the ring system, facilitating nucleophilic attacks by various reagents. Such insights have been instrumental in designing efficient synthetic routes for complex molecules based on this scaffold.
Furthermore, recent advances in computational chemistry have enabled detailed studies of the electronic structure and reactivity patterns of 7-bromo derivatives. These studies provide valuable insights into the molecular interactions that govern their chemical behavior, paving the way for rational design of new compounds with tailored properties.
In conclusion, 7-bromo-3-methylbenzothiadiazine dione (CAS No. 13460-15-6) is a versatile compound with significant potential in multiple areas of research and industry. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science will undoubtedly grow even more prominent.
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